molecular formula C9H18N2O B13791792 2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)

2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)

Cat. No.: B13791792
M. Wt: 170.25 g/mol
InChI Key: ITBZIIRMASQCRM-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) is a bicyclic heterocyclic molecule featuring a fused pyrido-pyrazine core. Its structure includes a methanol (-CH2OH) substituent at position 6 of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold, with stereochemistry specified as (6R,9aR) . The compound’s molecular formula is C9H18N2O, with a molecular weight of 170.25 g/mol and a polar surface area (PSA) of 35.5 Ų, suggesting moderate solubility in polar solvents .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

[(6S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-yl]methanol

InChI

InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2/t8-,9-/m0/s1

InChI Key

ITBZIIRMASQCRM-IUCAKERBSA-N

Isomeric SMILES

C1C[C@H]2CNCCN2[C@@H](C1)CO

Canonical SMILES

C1CC2CNCCN2C(C1)CO

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Step Description Key Reagents/Conditions Outcome
1. Preparation of diamino alcohol precursors Starting from chiral amino alcohols, halogenation (bromo- or chloro-) of amides is performed Halogenating agents such as bromine or chlorine sources; controlled temperature Formation of halogenated amides suitable for cyclization
2. Cyclization to form octahydro-2H-pyrido[1,2-a]pyrazine core Intramolecular nucleophilic substitution leads to ring closure Mild heating, solvent choice (e.g., polar aprotic solvents), inert atmosphere Formation of bicyclic octahydro-pyrido-pyrazine ring system
3. Introduction of methanol group at 6-position Functionalization via reduction or substitution reactions Reducing agents or nucleophilic substitution on intermediate Installation of the 6-methanol substituent
4. Asymmetric synthesis and stereochemical control Use of chiral starting materials and catalysts to ensure (6R,9aR) stereochemistry Chiral auxiliaries or catalysts; low temperature to avoid racemization Optically pure 2H-Pyrido[1,2-a]pyrazine-6-methanol with defined stereochemistry
5. Purification and characterization Chromatographic techniques and spectroscopic analysis Column chromatography, crystallization; NMR, MS, chiral HPLC High-purity compound confirmed by analytical methods

Analytical Confirmation

Research Findings and Optimization

Reaction Conditions Impact

  • Temperature: Moderate heating (typically 40–80 °C) favors cyclization without decomposition.
  • Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile enhance nucleophilicity and reaction rates.
  • Time: Reaction times vary from several hours to overnight to maximize yield.
  • Stereochemical Control: Use of chiral precursors and catalysts is essential to maintain the desired stereochemistry and avoid racemization.

Yield and Purity

Yields reported for the cyclization and subsequent functionalization steps range from moderate to high (50–85%), depending on reaction optimization. Purity levels exceeding 95% are achievable with appropriate purification techniques.

Challenges and Considerations

  • Stereochemical Stability: Maintaining the integrity of the (6R,9aR) configuration requires careful control of reaction conditions.
  • Functional Group Compatibility: The methanol group at the 6-position is sensitive to harsh conditions; mild reagents are preferred.
  • Scale-up Feasibility: Multi-step synthesis with chiral control can be challenging for large-scale production, necessitating further process development.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Chiral amino alcohols, halogenated amides, cyano-oxazolopiperidine derivatives
Key Reactions Halogenation, intramolecular cyclization, reduction/substitution for methanol introduction
Stereochemical Control Chiral auxiliaries, catalysts, low temperature conditions
Analytical Techniques Mass spectrometry, nuclear magnetic resonance, chiral high-performance liquid chromatography
Typical Yields 50–85% depending on step and optimization
Purification Methods Chromatography, crystallization
Challenges Stereochemical stability, functional group sensitivity, scale-up complexity

Chemical Reactions Analysis

Esterification and Etherification Reactions

The methanol group at the 6-position undergoes standard alcohol derivatization:

  • Ester formation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides under basic conditions (pyridine or DMAP) to yield esters.

  • Ether synthesis : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ produces ether derivatives .

Example Reaction Table :

Reaction TypeReagents/ConditionsProductReference
EsterificationAcetic anhydride, DMAP, RT6-Acetoxy-pyrido-pyrazine derivative
EtherificationMethyl iodide, K₂CO₃, DMF6-Methoxy-pyrido-pyrazine derivative

Oxidation Reactions

The methanol group is oxidizable to a ketone or carboxylic acid:

  • Ketone formation : Catalytic oxidation with Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane converts the -CH₂OH group to a ketone (-CO-).

  • Carboxylic acid synthesis : Strong oxidants like KMnO₄ in acidic conditions yield the carboxylic acid derivative .

Key Considerations :

  • Stereochemistry at C6 influences oxidation rates and product distribution .

  • Over-oxidation risks necessitate controlled reaction times.

Nucleophilic Substitution

The pyridine and pyrazine nitrogen atoms participate in:

  • Alkylation : Reaction with alkyl halides forms quaternary ammonium salts, enhancing water solubility .

  • Acylation : Acetyl chloride or benzoyl chloride introduces acyl groups at nitrogen sites .

Example :

text
Pyrido-pyrazine + CH₃I → N-Methylated derivative (quaternary salt)

Cyclization and Ring-Opening

The bicyclic structure enables:

  • Ring expansion : Treatment with hydroxylamine or diamines forms tricyclic systems.

  • Acid-catalyzed ring-opening : Concentrated HCl cleaves the pyrazine ring, yielding linear diamines .

Mechanistic Insight :

  • Cyclization often proceeds via intramolecular nucleophilic attack, stabilized by the compound’s rigid conformation .

Catalytic Hydrogenation

Selective reduction of the pyridine ring:

  • Conditions : H₂ (1–3 atm) over Pd/C or Raney Ni in ethanol .

  • Product : Partially saturated derivatives retain the pyrazine ring’s aromaticity .

Biochemical Interactions

Though not traditional "reactions," the compound interacts with biological targets:

  • Enzyme inhibition : Binds to GABA receptors via hydrogen bonding with the methanol group .

  • Metabolic oxidation : Liver microsomes convert the methanol group to COOH, detected in pharmacokinetic studies .

Stereochemical Influence on Reactivity

The (6R,9aR) configuration impacts:

  • Reaction stereoselectivity : Esterification and oxidation exhibit diastereomeric preferences .

  • Catalytic hydrogenation : Yields cis-fused products due to spatial constraints .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered interest in medicinal chemistry due to its potential as a pharmaceutical agent. Its structural features suggest various biological activities that can be exploited in drug development.

  • Pharmaceutical Development : The compound is being investigated for its efficacy in targeting specific biological pathways. Studies have shown that the hydroxyl group from the methanol moiety allows for diverse chemical reactions, enhancing its utility in synthesizing novel therapeutic agents.
  • Neuropharmacology : Research indicates that derivatives of this compound may possess neuroleptic properties. Specifically, compounds similar to 2H-Pyrido[1,2-a]pyrazine-6-methanol have been studied for their sigma-receptor antagonistic activity, which is relevant in treating psychotic disorders .

Synthetic Methodologies

The synthesis of 2H-Pyrido[1,2-a]pyrazine-6-methanol typically involves multi-step organic synthesis techniques. These methods can be adapted based on the availability of starting materials and desired yields.

  • Synthesis Techniques : Common synthetic routes include:
    • Multi-step organic synthesis involving chiral intermediates.
    • Use of microwave-assisted reactions to improve yields and reduce reaction times.
    • One-pot synthesis strategies that minimize purification steps while maintaining product integrity .

Table: Comparison of Synthetic Routes

Synthesis MethodDescriptionYield
Multi-step synthesisInvolves several purification steps after each reactionVariable
Microwave-assisted synthesisEnhances reaction rates and yieldsUp to 68%
One-pot synthesisReduces purification needs; efficient for complex structures31% over three steps

Understanding the biological interactions of 2H-Pyrido[1,2-a]pyrazine-6-methanol is crucial for elucidating its therapeutic potential.

  • Interaction Studies : Investigations into how this compound interacts with specific receptors or enzymes can reveal insights into its mechanism of action. Such studies are vital for determining its efficacy and safety profile in clinical applications .
  • Case Studies : Several studies have documented the anticonvulsant properties of related compounds in animal models. For instance, derivatives were evaluated for their protective effects against induced seizures, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it binds to the serotonin receptor, modulating neurotransmitter release and influencing various physiological processes . Its inhibitory activity against ROMK and USP30 involves blocking these channels and enzymes, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Positioning

Pyrido[1,2-a]pyrazine Derivatives
  • Target Compound: The methanol group at position 6 distinguishes it from analogs with substitutions at other positions (e.g., position 3, 4, or 7). For example, 2H-Pyrido[1,2-a]pyrazine-3-methanol, octahydro- (CAS 120614-00-8) shares the same core but has the methanol group at position 3, leading to differences in hydrogen bonding and steric effects .
  • Methyl-Substituted Analog: Octahydro-4-methyl-2H-pyrido[1,2-a]pyrazine (CAS 805986-39-4) replaces the methanol group with a methyl group at position 4, reducing polarity (LogP = -0.07 vs. methyl’s hydrophobic contribution) .
Pyrazolo[1,2-a]pyridazine Derivatives
  • Compounds like 6,7-Dibenzyl-3-methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-1-one (10f) feature a pyridazine core instead of pyrazine, altering electronic properties and ring strain. These derivatives are often oils with distinct NMR profiles (e.g., IR absorption at 1710 cm⁻¹ for carbonyl groups) .

Stereochemical Variations

  • Position 7 Methanol Isomers: The stereoisomer ((7S,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol (CAS 145012-50-6) has a methanol group at position 7 with (7S,9aS) configuration. Its boiling point (272.9°C) and LogP (-0.07) are comparable to the target compound, but stereochemistry may affect receptor binding in biological applications .
  • cis- vs. trans- Isomers: highlights methyl (7S,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate, where the ester group at position 7 and ketone at position 1 introduce additional polarity (PSA = 67.8 Ų) compared to the methanol-substituted target compound .

Physicochemical Properties

Compound Name Substituent Position Molecular Weight (g/mol) LogP PSA (Ų) Boiling Point (°C)
Target Compound (6R,9aR) 6-methanol 170.25 -0.07 35.5 272.9
2H-Pyrido[1,2-a]pyrazine-3-methanol 3-methanol 170.25 -0.1 35.5 N/A
((7S,9aS)-7-methanol) 7-methanol 170.25 -0.07 35.5 272.9
Octahydro-4-methyl-2H-pyrido[1,2-a]pyrazine 4-methyl 154.25 ~0.5 12.0 N/A

Key Observations :

  • Methanol substituents consistently lower LogP compared to methyl groups, enhancing hydrophilicity.
  • Stereochemistry (e.g., 6R vs.

Biological Activity

2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) is a heterocyclic compound characterized by its unique bicyclic structure that includes both pyridine and pyrazine moieties. Its molecular formula is C9_9H18_{18}N2_2O, with a molecular weight of approximately 170.256 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and central nervous system (CNS) effects.

Chemical Structure and Properties

The compound features multiple chiral centers, contributing to its stereochemistry and biological activity. The presence of the methanol group enhances its reactivity and solubility, making it a valuable candidate for medicinal chemistry applications.

PropertyValue
Molecular FormulaC9_9H18_{18}N2_2O
Molecular Weight170.256 g/mol
CAS Number781640-33-3

The biological activity of 2H-Pyrido[1,2-a]pyrazine-6-methanol is attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that this compound may act on pathways related to antimicrobial activity and CNS modulation.

Antimicrobial Properties

Studies have shown that derivatives of 2H-Pyrido[1,2-a]pyrazine-6-methanol exhibit effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

CNS Activity

Compounds within this class have demonstrated CNS activity, indicating possible therapeutic effects in neurological disorders. The exact mechanisms through which these compounds exert their effects are still under investigation but may involve modulation of neurotransmitter systems.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives derived from 2H-Pyrido[1,2-a]pyrazine-6-methanol. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.
  • CNS Modulation : In a preclinical model assessing CNS effects, a derivative of this compound was shown to reduce anxiety-like behaviors in rodents. Behavioral assays indicated that the compound could enhance GABAergic transmission, suggesting a potential mechanism for its anxiolytic effects.

Research Findings

Recent research has focused on synthesizing derivatives with enhanced biological activities. The following table summarizes some notable findings regarding the biological activities of this compound:

Study/SourceBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains
CNS ActivityReduced anxiety-like behaviors in rodents
TRPC5 InhibitionPotential therapeutic implications in CKD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2H-Pyrido[1,2-a]pyrazine-6-methanol derivatives, and how can yield be maximized?

  • Methodology : Start with 3-amino pyridine or pyrazine derivatives (as in ) and employ cyclization using 2,5-dimethoxytetrahydrofuran in glacial acetic acid. Optimize reaction conditions (e.g., ethanol at 78°C, as in ) to enhance regioselectivity. Purification via column chromatography or recrystallization is recommended. Key parameters include temperature control (78–100°C) and solvent selection (methanol/ethanol for fewer side products). Reported yields for similar compounds range from 60–85% .

Q. How can NMR and X-ray crystallography resolve stereochemical ambiguities in the (6R,9aR)-rel configuration?

  • Methodology : Use 1H/13C NMR to analyze coupling constants (e.g., vicinal protons in the octahydro scaffold) and NOESY to confirm spatial proximity of substituents. For crystallographic validation, grow single crystals in orthorhombic systems (e.g., P212121 space group, as in ) with unit cell parameters a = 7.87 Å, b = 8.15 Å, c = 19.58 Å. Refinement software like SHELX or CAMERON () can resolve R/S configurations .

Advanced Research Questions

Q. What computational strategies predict the pharmacological activity of this compound in CNS or antimicrobial targets?

  • Methodology : Perform molecular docking using PyRx or AutoDock Vina against receptors like phosphodiesterase (PDE) or bacterial gyrase, referencing structural analogs in (e.g., pyrazino-pyrido indole derivatives). Use QSAR models trained on PubChem bioactivity data () to predict IC50 values. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize electronic properties for target binding .

Q. How do reaction conditions influence diastereomer formation during synthesis?

  • Methodology : Vary solvent polarity (e.g., DMF vs. ethanol) and temperature to study kinetic vs. thermodynamic control. For example, ethanol at reflux favors the (6R,9aR)-rel isomer due to hydrogen bonding with the methanol substituent. Monitor diastereomeric ratios via chiral HPLC (e.g., Chiralpak AD-H column) with mobile phase hexane:isopropanol (90:10). highlights alcohol solvents’ role in reducing byproducts .

Q. What analytical techniques quantify stability under physiological conditions?

  • Methodology : Conduct accelerated degradation studies in pH 7.4 buffer ( ) at 37°C for 14 days. Monitor hydrolytic stability via LC-MS (ESI+ mode) and oxidative degradation using H2O2. Quantify degradation products (e.g., pyrazine ring-opening derivatives) against calibration curves. Stability-indicating methods should achieve ≥95% specificity .

Key Citations

  • Synthesis & Cyclization:
  • Stereochemical Analysis:
  • Pharmacological Modeling:
  • Stability Studies:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.